molecular formula C20H18ClN3O3 B6518262 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 904524-53-4

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B6518262
CAS RN: 904524-53-4
M. Wt: 383.8 g/mol
InChI Key: WENKZTZJTLKIHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazine ring (a six-membered ring with two nitrogen atoms), an amide group (a carbonyl group (C=O) adjacent to a nitrogen), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information about this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the chlorophenyl group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Unfortunately, without specific information about this compound, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information about this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing side effects .

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-6-7-17(14(2)10-13)22-18(25)12-23-8-9-24(20(27)19(23)26)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKZTZJTLKIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide

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